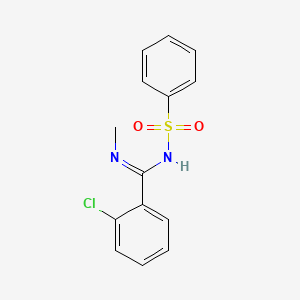

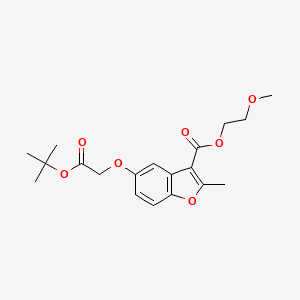

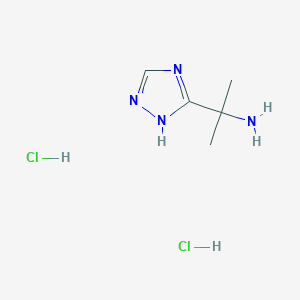

(Z)-2-chloro-N-methyl-N'-(phenylsulfonyl)benzimidamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Benzimidazoles are a class of heterocyclic, aromatic compounds which share a fundamental structural characteristic of six-membered benzene fused to five-membered imidazole moiety . They have shown promising application in biological and clinical studies .

Synthesis Analysis

The organic synthesis of benzimidazoles and derivatives to obtain active pharmacological compounds represents an important research area in organic chemistry . The use of non-environmental organic compounds and application high energy synthetic methods are common .Molecular Structure Analysis

Benzimidazole is formed by the fusion of benzene and imidazole moiety . The numbering system according to the IUPAC is depicted in the source .Chemical Reactions Analysis

Reactivity studies of strong organic acids based on the replacement of one or both of the oxygens in benzoic acids with the trifluoromethanesulfonamide group are reported . The generated N -triflylbenzamides were further functionalized through cross-coupling and nucleophilic aromatic substitution reactions .Physical And Chemical Properties Analysis

Benzimidazoles and their derivatives play an extraordinarily significant role as therapeutic agents . They possess many pharmacological properties due to their increased stability, bioavailability, and significant biological activity .科学的研究の応用

Metal Complexes and Coordination Chemistry

Benzimidazole derivatives have been studied for their coordinative versatility in metal complexes. For example, benzolamide, a compound with structural similarities to “(Z)-2-chloro-N-methyl-N'-(phenylsulfonyl)benzimidamide,” has been used to form zinc(II) and copper(II) complexes. These complexes have shown different coordination behaviors and geometries, which could be pivotal in understanding catalysis, molecular recognition, or materials science (Alzuet et al., 1999).

Antimicrobial and Antiproliferative Applications

The benzimidazole moiety is integral to drugs with a wide range of biological activities. Synthesized benzimidazole analogues have been evaluated for their antimicrobial and antiproliferative properties. These studies provide a framework for developing new compounds with potential applications in treating infections and cancer (Tahlan et al., 2019).

Material Science and Catalysis

In material science, derivatives of benzimidazole, such as those in metal-organic frameworks (MOFs), have been explored for gas separation technologies. Their unique properties, including gate-opening behavior and catalytic potential due to Lewis acid sites, make them interesting for applications in separation technology and catalysis (Dahnum et al., 2019).

Photodynamic Therapy

Compounds with benzimidazole units have been investigated for their potential in photodynamic therapy (PDT). The synthesis of water-soluble, trisulfonated zinc phthalocyanines derived from benzimidazole shows promise for medical applications in treating cancer, owing to their phototoxicity against tumor cells (Banfi et al., 2007).

作用機序

将来の方向性

特性

IUPAC Name |

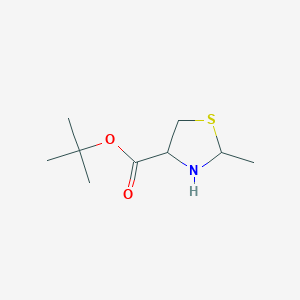

N-(benzenesulfonyl)-2-chloro-N'-methylbenzenecarboximidamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13ClN2O2S/c1-16-14(12-9-5-6-10-13(12)15)17-20(18,19)11-7-3-2-4-8-11/h2-10H,1H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGPQOPSWGDLWNO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN=C(C1=CC=CC=C1Cl)NS(=O)(=O)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13ClN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Z)-2-chloro-N-methyl-N'-(phenylsulfonyl)benzimidamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

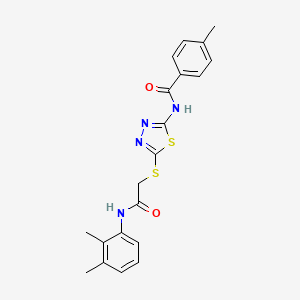

![N-(2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-2-phenylbutanamide](/img/structure/B2670984.png)

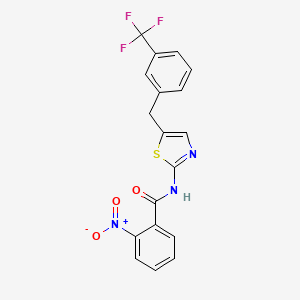

![[(2,3-Dimethylphenyl)carbamoyl]methyl 6-chloropyridine-3-carboxylate](/img/structure/B2671007.png)